Anacardic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

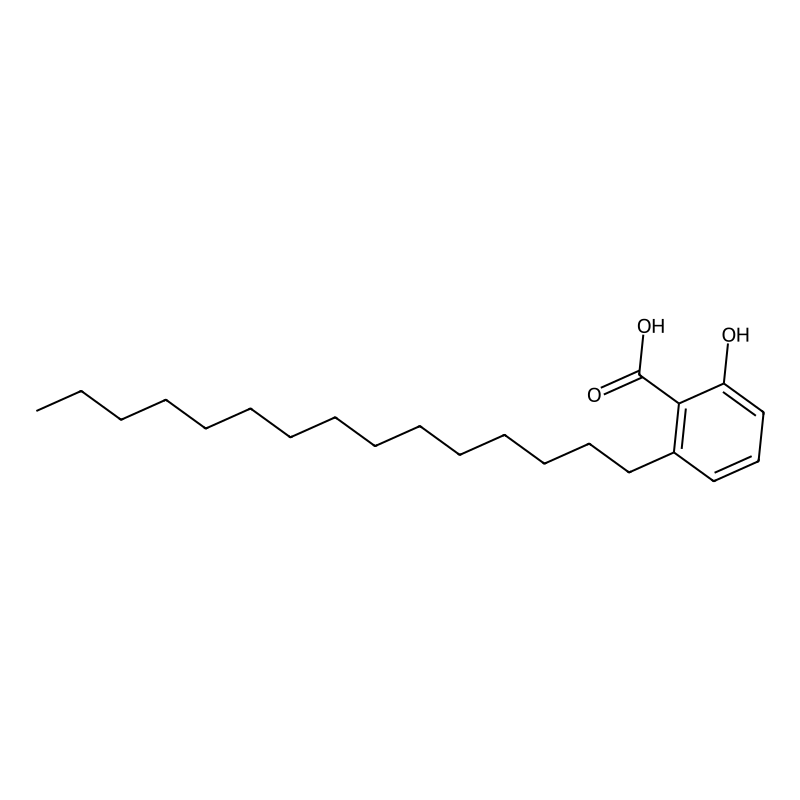

Anacardic acid (CAS 16611-84-0) is a naturally derived phenolic lipid comprising a salicylic acid headgroup and a 15-carbon alkyl side chain. As the primary bioactive constituent of cold-extracted cashew nut shell liquid, it serves as a critical precursor in pharmaceutical and chemical synthesis due to its dual functionality as a histone acetyltransferase inhibitor and a bidentate chelating agent . Unlike standard short-chain phenolic acids, its amphiphilic structure imparts lipophilicity, enabling integration into lipid bilayers and non-polar solvent systems. For industrial and scientific buyers, procuring high-purity anacardic acid is strictly required for downstream applications that depend on the intact carboxylic acid moiety, a functional group that is permanently lost in thermally processed or technical-grade derivatives .

Generic substitution of anacardic acid with its structural analogs, such as salicylic acid or cardanol, fundamentally compromises application efficacy and process chemistry. Salicylic acid lacks the C15 alkyl tail, rendering it insufficiently lipophilic to penetrate complex biological membranes or uncouple mitochondrial oxidative phosphorylation [1]. Conversely, cardanol—the thermal decarboxylation product of anacardic acid—retains the alkyl tail but lacks the carboxylic acid group[1]. This missing carboxylate eliminates the molecule's ability to act as a bidentate ligand for transition metal chelation and drastically reduces its binding affinity for epigenetic targets like p300. Furthermore, substituting purified anacardic acid with crude cashew nut shell liquid introduces unpredictable ratios of cardol and cardanol, leading to irreproducible polymerization kinetics and off-target biological toxicity [1].

Alkyl-Chain Dependent Antimicrobial Efficacy

The presence of the C15 alkyl chain on the salicylic acid backbone exponentially increases its interaction with bacterial cell membranes. In comparative assays against Gram-positive bacteria such as S. mutans, anacardic acid demonstrates inhibitory effects that standard salicylic acid cannot replicate [1]. Specifically, anacardic acid exhibits a Minimum Inhibitory Concentration that is orders of magnitude lower than its short-chain analog, driven by its ability to embed into the lipid bilayer and disrupt cellular respiration[1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. mutans |

| Target Compound Data | Measurable inhibition at low microgram-per-milliliter concentrations |

| Comparator Or Baseline | Salicylic acid |

| Quantified Difference | Anacardic acid is up to 2048 times more effective than salicylic acid against S. mutans. |

| Conditions | In vitro antibacterial assay against S. mutans (ATCC 25175). |

Validates the procurement of anacardic acid over standard salicylic acid for formulating membrane-penetrating antimicrobial agents.

Specific Histone Acetyltransferase (HAT) Inhibition Profile

Anacardic acid is a cell-permeable inhibitor of histone acetyltransferases, specifically targeting p300 and PCAF . The intact phenolic lipid structure is strictly required for this activity, as the molecule binds to the acetyl-CoA binding site. Decarboxylated analogs like cardanol or short-chain analogs like salicylic acid do not exhibit this specific epigenetic modulation at equivalent concentrations. Assays confirm that anacardic acid suppresses HAT activity in the low micromolar range, making it a strict requirement for specific gene regulation research .

| Evidence Dimension | IC50 for HAT (p300 / PCAF) inhibition |

| Target Compound Data | IC50 of ~8.5 µM (p300) and ~5.0 µM (PCAF) |

| Comparator Or Baseline | Salicylic acid and Cardanol |

| Quantified Difference | Anacardic acid provides targeted low-micromolar inhibition of p300/PCAF, whereas structural fragments fail to bind the active site effectively. |

| Conditions | In vitro HAT acetylation assay. |

Ensures reliable epigenetic modulation in gene expression studies, a function that cannot be replicated by decarboxylated or short-chain substitutes.

Synergistic Structural Requirement for Mitochondrial Uncoupling

The combination of a 2-hydroxybenzoic acid moiety and a long alkyl chain allows anacardic acid to act as a mitochondrial uncoupler in cancer cells [1]. When testing the structural fragments independently, neither salicylic acid (the headgroup) nor oleic acid (a representative fatty acid tail) replicates this bioenergetic stress. In breast cancer cell models, anacardic acid stimulates basal Oxygen Consumption Rate (OCR), whereas equimolar concentrations of salicylic acid or oleic acid fail to alter basal OCR, proving that the intact anacardic acid molecule is required for OXPHOS uncoupling [1].

| Evidence Dimension | Basal Oxygen Consumption Rate (OCR) alteration |

| Target Compound Data | Significant stimulation of basal OCR at 10-25 µM |

| Comparator Or Baseline | Salicylic acid and Oleic acid at 10-25 µM |

| Quantified Difference | Anacardic acid induces measurable OCR increase, while salicylic and oleic acids show no uncoupling effect at identical concentrations. |

| Conditions | Extracellular flux analysis in MCF-7 breast cancer cells over 24 hours. |

Crucial for researchers designing mitochondrial-targeted therapies who require the complete phenolic lipid structure.

Bidentate Coordination for Lipophilic Metal Complexes

The presence of adjacent hydroxyl and carboxylic acid groups on the aromatic ring makes anacardic acid a bidentate ligand for transition metals, forming stable, lipophilic metal complexes in 1:1 and 2:1 ligand-to-metal ratios [1]. Cardanol, the decarboxylated form of anacardic acid, lacks the carboxylic acid moiety and cannot form these stable chelate rings [1]. Anacardic acid exhibits selective affinity for first-row transition metals, which is critical for specialized extraction processes and catalyst synthesis.

| Evidence Dimension | Chelation capability and complex stability |

| Target Compound Data | Forms stable 2:1 and 1:1 lipophilic complexes with Fe2+, Cu2+, and Zn2+ |

| Comparator Or Baseline | Cardanol |

| Quantified Difference | Anacardic acid provides bidentate coordination via -OH and -COOH groups, whereas cardanol only offers weak monodentate -OH interactions. |

| Conditions | Ligand-metal complexation in non-polar or biphasic solvent systems. |

Provides the necessary coordination chemistry for buyers synthesizing lipophilic metal catalysts or advanced solvent extraction agents.

Epigenetic Drug Discovery and HAT Inhibition

Due to its low-micromolar IC50 against p300 and PCAF, anacardic acid is the required baseline inhibitor for screening novel epigenetic modulators . Its intact structure is necessary for acetyl-CoA competitive binding, making it the correct procurement choice over fragmented analogs in oncology and gene regulation research.

Synthesis of Lipophilic Transition Metal Catalysts

Leveraging its bidentate chelation capability, which is absent in cardanol, anacardic acid is utilized to synthesize highly lipophilic Fe2+, Cu2+, and Zn2+ complexes [1]. These complexes are utilized for homogeneous catalysis in non-polar organic solvents or as specialized extraction agents.

Formulation of Advanced Antimicrobial Coatings

The C15 alkyl chain provides membrane-penetrating properties, allowing anacardic acid to disrupt Gram-positive bacterial respiration at concentrations where salicylic acid is entirely ineffective [1]. This makes it an appropriate active ingredient for bio-based, anti-biofouling marine and industrial coatings.

Mitochondrial-Targeted Anticancer Therapies (Mitocans)

Anacardic acid's ability to uncouple oxidative phosphorylation—a trait not shared by its constituent salicylic or fatty acid moieties—makes it a critical precursor for developing mitocans aimed at disrupting the bioenergetics of therapy-resistant cancer cells[2].

References

- [2] Hamad, F. B., & Mubofu, E. B. (2015). Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives. International Journal of Molecular Sciences, 16(4), 8569-8590.

- [3] Schultz, D. J., et al. (2016). Anacardic Acid, Salicylic Acid, and Oleic Acid Differentially Alter Cellular Bioenergetic Function in Breast Cancer Cells. Journal of Cellular Biochemistry, 117(11), 2521-2532.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

11034-77-8

Wikipedia

Hydroginkgolic acid

Use Classification

Dates

2: Guo Z, Zhang Z, Wang Q, Zhang J, Wang L, Zhang Q, Li H, Wu S. Manganese chloride induces histone acetylation changes in neuronal cells: Its role in manganese-induced damage. Neurotoxicology. 2017 Nov 16. pii: S0161-813X(17)30226-7. doi: 10.1016/j.neuro.2017.11.003. [Epub ahead of print] PubMed PMID: 29155171.

3: Kim MK, Kim EJ, Kim JE, Lee DH, Chung JH. Anacardic acid reduces lipogenesis in human differentiated adipocytes via inhibition of histone acetylation. J Dermatol Sci. 2017 Oct 18. pii: S0923-1811(17)30057-9. doi: 10.1016/j.jdermsci.2017.10.004. [Epub ahead of print] PubMed PMID: 29111182.

4: Zhang Z, Guo Z, Zhan Y, Li H, Wu S. Role of histone acetylation in activation of nuclear factor erythroid 2-related factor 2/heme oxygenase 1 pathway by manganese chloride. Toxicol Appl Pharmacol. 2017 Dec 1;336:94-100. doi: 10.1016/j.taap.2017.10.011. Epub 2017 Oct 17. PubMed PMID: 29054681.

5: Mattison CP, Malveira Cavalcante J, Izabel Gallão M, Sousa de Brito E. Effects of industrial cashew nut processing on anacardic acid content and allergen recognition by IgE. Food Chem. 2018 Feb 1;240:370-376. doi: 10.1016/j.foodchem.2017.07.146. Epub 2017 Jul 27. PubMed PMID: 28946285.

6: M Ashraf S, Rathinasamy K. Antibacterial and anticancer activity of the purified cashew nut shell liquid: implications in cancer chemotherapy and wound healing. Nat Prod Res. 2017 Sep 21:1-5. doi: 10.1080/14786419.2017.1380022. [Epub ahead of print] PubMed PMID: 28934859.

7: Frankel AE, Coughlin LA, Kim J, Froehlich TW, Xie Y, Frenkel EP, Koh AY. Metagenomic Shotgun Sequencing and Unbiased Metabolomic Profiling Identify Specific Human Gut Microbiota and Metabolites Associated with Immune Checkpoint Therapy Efficacy in Melanoma Patients. Neoplasia. 2017 Oct;19(10):848-855. doi: 10.1016/j.neo.2017.08.004. Epub 2017 Sep 15. PubMed PMID: 28923537; PubMed Central PMCID: PMC5602478.

8: Schultz DJ, Muluhngwi P, Alizadeh-Rad N, Green MA, Rouchka EC, Waigel SJ, Klinge CM. Genome-wide miRNA response to anacardic acid in breast cancer cells. PLoS One. 2017 Sep 8;12(9):e0184471. doi: 10.1371/journal.pone.0184471. eCollection 2017. PubMed PMID: 28886127; PubMed Central PMCID: PMC5590942.

9: Prinsloo G, Marokane CK, Street RA. Anti-HIV activity of southern African plants: Current developments, phytochemistry and future research. J Ethnopharmacol. 2018 Jan 10;210:133-155. doi: 10.1016/j.jep.2017.08.005. Epub 2017 Aug 12. Review. PubMed PMID: 28807850.

10: Tan J, Jiang X, Yin G, He L, Liu J, Long Z, Jiang Z, Yao K. Anacardic acid induces cell apoptosis of prostatic cancer through autophagy by ER stress/DAPK3/Akt signaling pathway. Oncol Rep. 2017 Sep;38(3):1373-1382. doi: 10.3892/or.2017.5841. Epub 2017 Jul 20. PubMed PMID: 28731173; PubMed Central PMCID: PMC5549027.

11: Fernandez HR, Lindén SK. The aspirin metabolite salicylate inhibits lysine acetyltransferases and MUC1 induced epithelial to mesenchymal transition. Sci Rep. 2017 Jul 17;7(1):5626. doi: 10.1038/s41598-017-06149-4. PubMed PMID: 28717171; PubMed Central PMCID: PMC5514058.

12: Choi JH, Jeong YJ, Yu AR, Yoon KS, Choe W, Ha J, Kim SS, Yeo EJ, Kang I. Fluoxetine induces apoptosis through endoplasmic reticulum stress via mitogen-activated protein kinase activation and histone hyperacetylation in SK-N-BE(2)-M17 human neuroblastoma cells. Apoptosis. 2017 Sep;22(9):1079-1097. doi: 10.1007/s10495-017-1390-2. PubMed PMID: 28647884.

13: Nanni S, Re A, Ripoli C, Gowran A, Nigro P, D'Amario D, Amodeo A, Crea F, Grassi C, Pontecorvi A, Farsetti A, Colussi C. The nuclear pore protein Nup153 associates with chromatin and regulates cardiac gene expression in dystrophic mdx hearts. Cardiovasc Res. 2016 Nov 1;112(2):555-567. doi: 10.1093/cvr/cvw204. PubMed PMID: 28513807.

14: Moradi-Afrapoli F, van der Merwe H, De Mieri M, Wilhelm A, Stadler M, Zietsman PC, Hering S, Swart K, Hamburger M. HPLC-Based Activity Profiling for GABAA Receptor Modulators in Searsia pyroides Using a Larval Zebrafish Locomotor Assay. Planta Med. 2017 Oct;83(14-15):1169-1175. doi: 10.1055/s-0043-110768. Epub 2017 May 16. PubMed PMID: 28511229.

15: Kim MK, Shin MH, Kim YK, Kim HY, Lee YR, Lee DH, Chung JH. Anacardic acid ameliorates ultraviolet irradiation-induced damage to human skin. J Dermatol Sci. 2017 Jun;86(3):252-255. doi: 10.1016/j.jdermsci.2017.03.019. Epub 2017 Mar 30. PubMed PMID: 28404454.

16: Morais SM, Silva KA, Araujo H, Vieira IG, Alves DR, Fontenelle RO, Silva AM. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities. Pharmaceuticals (Basel). 2017 Mar 16;10(1). pii: E31. doi: 10.3390/ph10010031. PubMed PMID: 28300791; PubMed Central PMCID: PMC5374435.

17: Braz NM, Freitas ER, Trevisan MT, do Nascimento GA, Salles RP, Cruz CE, Farias NN, da Silva IN, Watanabe PH. Serum biochemical profile, enzymatic activity and lipid peroxidation in organs of laying hens fed diets containing cashew nut shell liquid. J Anim Physiol Anim Nutr (Berl). 2017 Mar 16. doi: 10.1111/jpn.12659. [Epub ahead of print] PubMed PMID: 28299816.

18: Cunha AG, Brito ES, Moura CF, Ribeiro PR, Miranda MR. UPLC-qTOF-MS/MS-based phenolic profile and their biosynthetic enzyme activity used to discriminate between cashew apple (Anacardium occidentale L.) maturation stages. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Apr 15;1051:24-32. doi: 10.1016/j.jchromb.2017.02.022. Epub 2017 Feb 21. PubMed PMID: 28285020.

19: Yang F, Zhou S, Wang C, Huang Y, Li H, Wang Y, Zhu Z, Tang J, Yan M. Epigenetic modifications of interleukin-6 in synovial fibroblasts from osteoarthritis patients. Sci Rep. 2017 Mar 6;7:43592. doi: 10.1038/srep43592. PubMed PMID: 28262826; PubMed Central PMCID: PMC5337936.

20: Kim MK, Kim EJ, Cheng Y, Shin MH, Oh JH, Lee DH, Chung JH. Inhibition of DNA Methylation in the COL1A2 Promoter by Anacardic Acid Prevents UV-Induced Decrease of Type I Procollagen Expression. J Invest Dermatol. 2017 Jun;137(6):1343-1352. doi: 10.1016/j.jid.2017.02.005. Epub 2017 Feb 24. PubMed PMID: 28237615.